N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide
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Overview
Description
N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is a chemical compound with the molecular formula C11H13ClN2O2. It is known for its applications in various scientific research fields, including drug discovery, biochemistry, and materials science . This compound is characterized by the presence of an acetyl group, a methylamino group, and a chloroacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide typically involves the reaction of 4-acetylaminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The acetyl and methylamino groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the acetyl group.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of this compound with different substituents replacing the chlorine atom.
Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the acetyl and methylamino groups.
Scientific Research Applications
N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[acetyl(methyl)amino]phenyl}-2-bromoacetamide
- N-{4-[acetyl(methyl)amino]phenyl}-2-iodoacetamide
- N-{4-[acetyl(methyl)amino]phenyl}-2-fluoroacetamide
Uniqueness
N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFPNOXSSVIIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309698 |
Source
|
Record name | N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446848-52-8 |
Source
|
Record name | N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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